Tomizine
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS.ClH/c1-12-6-5-7(10-3-9-6)13-2-4(8)11-5;/h3H,2H2,1H3,(H2,8,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLYNOPIQSYARR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=N1)SCC(=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964843 | |
| Record name | 4-Methoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-imine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50602-44-3 | |
| Record name | Tomizine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050602443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-imine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Tomizine
Historical Development of Tomizine Synthesis Routes
Information regarding the historical development of synthetic routes specifically for this compound is not available in the public domain. General synthetic strategies for the broader class of pyrimido[4,5-b] tandfonline.comresearchgate.netthiazine (B8601807) derivatives were reported as early as 1965. These early methods likely laid the groundwork for the synthesis of various compounds based on this heterocyclic core, but a direct lineage to a specific, optimized synthesis of this compound cannot be traced from the available literature. Without access to the original research that first described this compound's preparation, any discussion of its historical synthetic development would be purely speculative.
Contemporary Synthetic Strategies for this compound and its Analogues
Modern synthetic chemistry offers a vast toolkit for the construction of complex heterocyclic molecules. However, there is no specific contemporary literature detailing the total or chemo-enzymatic synthesis of this compound.
Total Synthesis Approaches to this compound
A "total synthesis" refers to the complete chemical synthesis of a complex molecule from simple, commercially available precursors. There are no published accounts of a total synthesis of this compound. Constructing the this compound molecule would involve the strategic formation of the fused pyrimidine (B1678525) and thiazine rings, followed by the introduction or manipulation of the methoxy (B1213986) and amino functional groups. General approaches to similar heterocyclic systems often involve the condensation of a substituted aminopyrimidine with a suitable sulfur-containing synthon to form the thiazine ring. However, the specific precursors and reaction sequences for this compound have not been described.
Chemo-Enzymatic Synthesis of this compound
Chemo-enzymatic synthesis combines traditional chemical reactions with enzymatic transformations to achieve high selectivity and efficiency. researchgate.netnih.govosi.lv This modern approach is particularly useful for creating chiral molecules or performing specific functional group manipulations under mild conditions. smolecule.comnih.gov A search of the scientific literature yields no reports on the application of chemo-enzymatic methods for the synthesis of this compound. The development of such a process would first require the identification of enzymes capable of acting on a this compound precursor or the core pyrimidothiazine scaffold.
Rational Design and Synthesis of this compound Derivatives and Congeners
The synthesis of derivatives and congeners is crucial for exploring structure-activity relationships (SAR) and developing research tools. Again, the scientific literature lacks specific examples of the rational design and synthesis of this compound derivatives.
Structure-Directed Modifications of the Thiazine Core of this compound
Modifying the central thiazine ring could involve altering its oxidation state or introducing substituents. Such modifications could influence the molecule's three-dimensional shape and biological activity. While synthetic methods for other thiazine-containing heterocycles are known, their application to the this compound framework is not documented. nih.gov
Introduction of Functional Groups for Enhanced Research Probing
Attaching functional groups like fluorescent tags, biotin (B1667282) labels, or photoreactive groups to a molecule can create powerful probes for chemical biology research. There are no published studies detailing the synthesis of such functionalized this compound derivatives. The primary amine and the aromatic rings of this compound would be logical points for chemical modification, but specific methodologies have not been reported.
Purification and Isolation Techniques for this compound and its Derivatives
The final step in the synthesis of this compound or any of its derivatives is the purification of the crude product to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the physical properties of the compound, such as its polarity, solubility, and crystallinity, as well as the nature of the impurities. The most common and effective techniques for compounds of this class are recrystallization and chromatography.
Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures. For a successful recrystallization of this compound or its derivatives, the chosen solvent should ideally dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.
The general procedure for recrystallization would involve:
Solvent Selection: A systematic screening of solvents is the first step. Solvents such as ethanol, methanol (B129727), ethyl acetate (B1210297), or mixtures with water would likely be tested to find one that provides a significant difference in solubility for this compound at high and low temperatures.
Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent to form a saturated solution.
Filtration: If insoluble impurities are present, a hot filtration step is performed to remove them.
Crystallization: The hot, saturated solution is allowed to cool slowly. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals. Slow cooling is crucial for the formation of pure, well-defined crystals, as it minimizes the trapping of impurities within the crystal lattice.
Isolation and Drying: The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried to a constant weight.
The effectiveness of recrystallization is highly dependent on the selection of the appropriate solvent. The following table provides a hypothetical illustration of a solvent screening for the recrystallization of a this compound derivative.
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Quality | Recovery Yield |
|---|---|---|---|---|
| Water | Insoluble | Slightly Soluble | Poor | Low |
| Ethanol | Slightly Soluble | Very Soluble | Good | High |
| Acetone | Soluble | Very Soluble | - | Poor |
| Ethyl Acetate | Slightly Soluble | Soluble | Fair | Moderate |
| Ethanol/Water (8:2) | Sparingly Soluble | Very Soluble | Excellent | Very High |
This table is for illustrative purposes and contains hypothetical data.
Chromatography is a powerful and versatile set of techniques used for the separation and purification of compounds from a mixture. For this compound and its derivatives, which are likely to be polar molecules, several chromatographic methods could be employed.
Column Chromatography: This is a standard method for the purification of small to moderate quantities of a compound. The crude this compound mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The separation occurs based on the differential partitioning of the components of the mixture between the stationary and mobile phases. More polar compounds will interact more strongly with the polar stationary phase and will therefore move down the column more slowly than less polar compounds.
The choice of the mobile phase is critical for achieving good separation. A typical mobile phase for a compound like this compound might be a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) with a more polar solvent like ethyl acetate or methanol. The polarity of the mobile phase is often gradually increased during the separation (gradient elution) to effectively elute compounds with different polarities.
Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of stationary phase. The plate is then placed in a developing chamber with a shallow pool of the mobile phase. As the solvent moves up the plate by capillary action, it carries the components of the mixture with it at different rates, resulting in their separation.
High-Performance Liquid Chromatography (HPLC): For achieving a very high degree of purity, especially for analytical purposes or for the isolation of small quantities of a high-value derivative, preparative HPLC is the method of choice. It operates on the same principles as column chromatography but uses high pressure to force the mobile phase through a column with much smaller particles, resulting in a much higher resolution and faster separation. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water or methanol and water would be a common choice for a polar compound like this compound.
The following table provides a hypothetical example of the conditions for the purification of a this compound derivative using column chromatography.
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Gradient of 0-10% Methanol in Dichloromethane |
| Elution Order | 1. Less polar impurities 2. This compound derivative 3. More polar impurities |
| Monitoring | TLC with UV visualization (254 nm) |
| Purity of Isolated Fraction | >98% (by HPLC) |
This table is for illustrative purposes and contains hypothetical data.
Molecular and Structural Analysis of Tomizine
Advanced Spectroscopic Characterization Methodologies for Tomizine
Spectroscopic methods are indispensable tools in chemistry for identifying compounds and determining their molecular structures by analyzing their interaction with electromagnetic radiation. Different spectroscopic techniques probe distinct aspects of molecular structure and dynamics.
High-Resolution Mass Spectrometry for this compound Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule and its fragments with high precision. nih.govchemrxiv.orgnih.govreddit.comyoutube.com This precision allows for the unambiguous determination of a compound's elemental composition. In the analysis of this compound (C7H9ClN4OS), HRMS would be used to confirm its molecular formula by accurately measuring the mass-to-charge ratio (m/z) of the molecular ion. Furthermore, tandem mass spectrometry (MS/MS) experiments could provide fragmentation patterns. By analyzing the m/z values of the fragment ions, researchers can deduce structural information about the molecule, such as the presence and arrangement of specific functional groups and substructures. While HRMS is a standard technique for compound characterization, specific high-resolution mass spectrometry data or fragmentation patterns for this compound were not found in the conducted searches.
Nuclear Magnetic Resonance Spectroscopy for this compound Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the detailed structure of organic molecules in solution. marketdatasystems.comnih.gov It provides information about the types, numbers, and connectivity of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). Analysis of the chemical shifts, splitting patterns (multiplicity), and integration of signals in the NMR spectrum of this compound would allow for the assignment of specific protons and carbons within the molecule. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would further help to establish correlations between atoms and confirm the structural assignments, providing a comprehensive map of the molecular skeleton and the relative positions of atoms. Despite the importance of NMR in structural elucidation, specific NMR spectroscopic data (e.g., ¹H or ¹³C NMR spectra with peak assignments) for this compound were not available in the search results.
Vibrational Spectroscopy (IR, Raman) for this compound Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nist.govs-a-s.orgresearchgate.netresearchgate.netspectrabase.comphysionet.orglbt-scientific.com These vibrations are related to the stretching and bending of chemical bonds and are characteristic of specific functional groups and molecular conformations. IR spectroscopy measures the absorption of infrared radiation by the molecule, while Raman spectroscopy measures the inelastic scattering of light. s-a-s.orgresearchgate.net By analyzing the frequencies and intensities of the peaks in the IR and Raman spectra of this compound, the presence of functional groups such as C-H, N-H, C=C, C=N, C-O, C-S, and S=O bonds could be identified. researchgate.net Vibrational spectroscopy can also provide insights into the conformational preferences and intermolecular interactions of the molecule in different states (solid, liquid, or solution). While these techniques are valuable for structural and conformational analysis, specific IR or Raman spectra or detailed peak assignments for this compound were not found in the conducted searches. Note that IR data found was for Temozolomide (TMZ), a different compound researchgate.net.
Computational Chemistry and Molecular Modeling of this compound
Computational chemistry and molecular modeling techniques use computer simulations to study the structure, properties, and reactivity of molecules. pnnl.govimperial.ac.ukresearchgate.netmdpi.comterraquantum.swisschimicatechnoacta.rursc.orgaspbs.commit.edunih.gov These methods complement experimental techniques by providing theoretical insights and predictions.
Molecular Dynamics Simulations of this compound in Biological Milieus
Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. nih.govaps.org By simulating the interactions between a molecule like this compound and its surrounding environment, typically water and biological macromolecules (such as enzymes or parts of cell membranes), MD simulations can provide insights into the molecule's dynamic behavior, stability, and interactions within a biological milieu. nih.govjchemlett.com
In the context of this compound's known action on enzymes of folic acid metabolism nih.govresearchgate.net, MD simulations could be employed to:
Investigate the binding process of this compound to the active site of target enzymes like dihydrofolate reductase.
Analyze the stability of the this compound-enzyme complex over time.
Determine the key interactions (e.g., hydrogen bonding, van der Waals forces, electrostatic interactions) between this compound and specific amino acid residues in the enzyme.
Explore how the biological environment (e.g., pH, salt concentration) might influence this compound's conformation and binding affinity.
While specific MD simulation studies on this compound in biological milieus were not found in the provided search results, the application of MD simulations is a standard approach in computational biology and drug discovery to understand molecular interactions and dynamics at an atomic level. nih.govjchemlett.com These simulations can provide a dynamic picture that complements static structural data obtained from techniques like X-ray crystallography. nih.gov
Conformational Analysis and Energy Landscapes of this compound
Conformational analysis is the study of the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. drugdesign.orglibretexts.orgijpsr.com Molecules with flexible single bonds can exist as an ensemble of conformers, each with a specific energy level. The collection of these energy levels across all possible conformations constitutes the molecule's energy landscape. drugdesign.org
For this compound, with its fused ring system and rotatable bonds (e.g., in the methoxy (B1213986) group and potentially within the thiazine (B8601807) ring), conformational analysis would involve identifying the low-energy conformers that are most likely to exist under given conditions. libretexts.org This can be done through computational methods such as:
Systematic conformational searching, which explores different torsion angles. drugdesign.org
Random sampling methods, such as Monte Carlo simulations.
Molecular mechanics or quantum mechanics calculations to determine the energy of each conformation. upenn.edu
Understanding the preferred conformations of this compound is crucial because a molecule's three-dimensional shape dictates how it interacts with other molecules, including biological targets. ijpsr.com The energy landscape reveals the relative stability of different conformers and the energy barriers between them, which influences the molecule's flexibility and how easily it can change shape to fit into a binding site. drugdesign.org
Applying conformational analysis to this compound could help to:
Identify the bioactive conformation, which is the specific 3D arrangement that binds to the target enzyme.
Understand the flexibility of the molecule and how it might adapt to different binding environments.
Inform the design of potential derivatives with altered conformational preferences and potentially improved activity or selectivity.
Although specific conformational analysis data and energy landscapes for this compound were not detailed in the search results, these types of studies are fundamental in understanding the behavior and activity of small molecules in biological systems. ijpsr.com
Pharmacological and Biochemical Mechanisms of Action of Tomizine Pre Clinical, Non Human Focus
Elucidation of Tomizine's Molecular Targets and Binding Dynamics
Pre-clinical research suggests that this compound functions as an inhibitor of enzymes involved in folate metabolism. Its mechanism of action appears to involve direct interaction with several key components of this pathway.
Interaction with Dihydrofolate Reductase (DHFR)
This compound has been identified as a suppressor of Dihydrofolate Reductase (DHFR) activity. nih.gov DHFR is a critical enzyme in the folate pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids. patsnap.compatsnap.com By inhibiting DHFR, this compound disrupts the production of these essential building blocks for DNA and RNA synthesis, thereby impeding cellular proliferation. patsnap.com The specific binding dynamics of this compound to DHFR, including whether the inhibition is competitive or non-competitive and the kinetic parameters of this interaction, have not been elucidated in the available literature.
Modulation of FAP Enzymic System Activity
In contrast to the well-known folic acid antagonist methotrexate (B535133), this compound also demonstrates a suppressive effect on the FAP (Fibroblast Activation Protein) enzymic system. nih.gov FAP is a serine protease that is selectively expressed in cancer-associated fibroblasts and is involved in tumor growth and stromagenesis. nih.govnih.gov The enzymatic activity of FAP is considered a critical factor in its tumor-promoting effects. nih.gov The precise mechanism by which this compound suppresses the FAP enzymic system is not detailed in existing research.
Effects on Aminopterin (B17811) Metabolism
A distinguishing characteristic of this compound is its reported ability to inhibit aminopterin within an organism. nih.gov Aminopterin is a potent antifolate agent that, like methotrexate, inhibits DHFR. wikipedia.org The available research does not specify the metabolic pathway of aminopterin that this compound disrupts or the nature of this inhibitory action.
Identification of Novel Molecular Interactants of this compound
Currently, there is no publicly available scientific literature that identifies or discusses any novel molecular interactants of this compound beyond DHFR and the FAP enzymic system.
Cellular Biochemistry and Signal Transduction Pathways Modulated by this compound
The inhibitory effects of this compound on key enzymes of the folate pathway strongly indicate its significant impact on fundamental cellular biochemical processes.
Impact on One-Carbon Metabolism Pathways
As an inhibitor of folate metabolism enzymes, this compound directly impacts one-carbon metabolism. nih.gov This complex network of biochemical reactions is essential for the transfer of one-carbon units, which are crucial for the synthesis of nucleotides (purines and thymidylate) and amino acids (such as methionine). nih.govnih.gov By disrupting the function of enzymes like DHFR, this compound would deplete the pool of tetrahydrofolate and its derivatives, thereby hindering the downstream biosynthetic pathways that are dependent on these one-carbon donors. patsnap.com The specific effects of this compound on the various interconnected cycles of one-carbon metabolism, including the folate and methionine cycles, have not been specifically detailed in pre-clinical studies.
Transcriptomic and Proteomic Profiling in Response to this compound Exposure (In Vitro Models)
A thorough review of published literature reveals a significant absence of studies dedicated to the transcriptomic and proteomic profiling of cancer cell lines or other in vitro models upon exposure to this compound. Such analyses are crucial for elucidating the broad-spectrum cellular response to a drug, identifying potential off-target effects, and discovering novel mechanisms of action.
Modern research methodologies, such as RNA sequencing and mass spectrometry-based proteomics, provide powerful tools to map the global changes in gene and protein expression that a compound induces. These techniques can reveal the upregulation or downregulation of specific genes and proteins involved in critical cellular processes like cell cycle regulation, DNA repair, and metabolic pathways. In the context of an antifolate like this compound, such studies would be invaluable in understanding how cells adapt to the inhibition of dihydrofolate reductase and the subsequent disruption of nucleotide synthesis.
However, no data from such comprehensive molecular profiling studies for this compound could be located. Consequently, there are no available data tables or detailed research findings to report on the global transcriptomic and proteomic signatures induced by this particular compound.
Investigation of Apoptotic and Autophagic Pathways Mediated by this compound (In Vitro Models)
The induction of programmed cell death, or apoptosis, is a primary mechanism through which many chemotherapeutic agents exert their cytotoxic effects. Autophagy, a cellular recycling process, can also be modulated by anticancer drugs, sometimes leading to cell death or, conversely, promoting cell survival.
While the antitumor activity of this compound has been noted, specific investigations into its ability to induce apoptosis or modulate autophagy in cancer cells are not detailed in the available literature. nih.gov Key experiments to determine the apoptotic potential of a compound typically include assays for caspase activation (key executioner proteins of apoptosis), DNA fragmentation, and changes in mitochondrial membrane potential. Similarly, the modulation of autophagy is often assessed by monitoring the formation of autophagosomes and the processing of specific autophagic marker proteins.
Without such dedicated studies, it is not possible to ascertain whether this compound's cytotoxic effects are mediated through the activation of apoptotic or autophagic pathways. As a result, no data on the specific molecular players or morphological changes associated with these processes in response to this compound can be presented.
Comparative Mechanistic Studies: this compound vs. Other Antifolates (e.g., Methotrexate)
Early reports suggest that this compound, like Methotrexate, acts as an inhibitor of dihydrofolate reductase (DHFR). nih.gov DHFR is a critical enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate. Inhibition of DHFR leads to a depletion of these essential building blocks for DNA and RNA synthesis, thereby arresting cell proliferation. patsnap.com
Differential Enzyme Inhibition Profiles
While both this compound and Methotrexate are reported to inhibit DHFR, detailed comparative kinetic studies that would delineate their differential enzyme inhibition profiles are not available. nih.gov Such studies would typically involve determining the inhibition constant (Ki) for each compound against purified DHFR. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme.
Furthermore, antifolates can have varying effects on other enzymes within the folate pathway. For instance, some antifolates can also inhibit thymidylate synthase (TS) or other folate-dependent enzymes. patsnap.com Without specific enzymatic assays comparing the inhibitory activity of this compound and Methotrexate on a panel of folate-related enzymes, a comprehensive understanding of their differential biochemical actions cannot be formulated.
Table 1: Comparative Enzyme Inhibition Data (Hypothetical)
| Enzyme | This compound (Ki) | Methotrexate (Ki) |
| Dihydrofolate Reductase (DHFR) | Data not available | Data not available |
| Thymidylate Synthase (TS) | Data not available | Data not available |
Note: This table is for illustrative purposes only. No actual data for this compound is available in the reviewed literature.
Distinct Cellular Response Signatures
Comparative studies on the cellular uptake and retention of this compound versus Methotrexate have not been reported. Such investigations would be critical to understanding potential differences in their therapeutic windows and spectra of activity. The development of resistance to antifolates is a significant clinical challenge, often arising from mutations in DHFR, impaired drug transport, or decreased polyglutamylation. nih.gov Without dedicated research, the potential for and mechanisms of resistance to this compound remain unknown.
Receptor-Ligand Binding Kinetics and Thermodynamics of this compound
The interaction between a drug and its target enzyme, in this case, this compound and DHFR, can be characterized by its binding kinetics (the rates of association and dissociation) and thermodynamics (the energy changes associated with binding). These parameters provide deep insights into the nature of the drug-target interaction and can influence the drug's duration of action and efficacy.
Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are commonly used to measure the on-rate (kon), off-rate (koff), and dissociation constant (KD) of a drug-receptor interaction. Thermodynamic parameters, including the change in enthalpy (ΔH) and entropy (ΔS) upon binding, can reveal the driving forces behind the interaction.
Unfortunately, there are no published studies that have characterized the receptor-ligand binding kinetics or thermodynamics of this compound with its target, DHFR. This lack of data prevents a detailed molecular-level comparison of its binding properties to those of other well-characterized antifolates like Methotrexate.
Pre Clinical Biological Activity of Tomizine Non Human in Vitro and in Vivo Studies
Anti-proliferative and Antineoplastic Effects of Tomizine in Cancer Cell Lines (In Vitro)
In vitro studies have demonstrated that this compound exerts a selective suppressive effect on tumor tissue growth when compared to normal tissues.
The antitumor activity of this compound has been evaluated against several lines of transplantable tumors. Research indicates its efficacy in various malignancy models, demonstrating a distinct spectrum of antitumor effects compared to methotrexate (B535133). The compound has shown activity in experimental models of:
Carcinoma, Ehrlich Tumor
Hepatocellular Carcinoma
Leukemia L1210
Non-Hodgkin Lymphoma
Sarcoma 37
The available scientific literature from the conducted search does not provide specific details regarding the synergistic or antagonistic interactions of this compound with other investigational agents in cancer cell lines. General research on combination therapies for cancer highlights that such interactions are complex, often cell-line specific, and can dramatically alter treatment outcomes.
Investigation of this compound's Modulation of Thyroid Gland Function in Animal Models
The conducted search of scientific literature did not yield any studies concerning the investigation of this compound's effects on thyroid gland function in animal models. Research in endocrinology shows that thyroid hormones can modulate the activity of the immune system, but no link between this compound and this process has been established in the available sources.
Biochemical Markers of Thyroid Activity in Response to this compound
There is no available research data detailing the effects of this compound on biochemical markers of thyroid activity, such as levels of thyroid-stimulating hormone (TSH), thyroxine (T4), and triiodothyronine (T3), in non-human in vitro or in vivo models.
Histopathological and Morphological Changes in Thyroid Tissue Induced by this compound
No studies have been found that describe any histopathological or morphological alterations in thyroid tissue resulting from exposure to this compound in preclinical models.
Reversibility and Persistence of Organ-Specific Effects
Information regarding the reversibility or persistence of any potential effects of this compound on the thyroid gland or other organs in non-human studies is not documented in available scientific literature.
Immunomodulatory Effects of this compound in Non-Human Systems
Effects on Lymphocyte Proliferation and Activation
There is a lack of published research on the impact of this compound on the proliferation and activation of lymphocytes in non-human in vitro or in vivo systems.
Modulation of Cytokine and Chemokine Production
No data is available concerning the modulation of cytokine and chemokine production by immune cells in response to this compound in preclinical studies.
Pharmacokinetics and Pharmacodynamics of Tomizine Pre Clinical, Non Human Systems
Absorption and Distribution Studies of Tomizine in Animal Models
Absorption and distribution studies aim to characterize the rate and extent to which this compound enters the systemic circulation and subsequently spreads throughout the body. These studies typically involve administering this compound via different routes and measuring its concentration in biological matrices like plasma, serum, or tissue over time researchgate.netmdpi.com.
Bioavailability Assessments in Various Animal Species
Bioavailability (BA) is a key pharmacokinetic parameter representing the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Oral bioavailability is particularly important for orally administered drugs, as it reflects the extent of absorption from the gastrointestinal tract and any first-pass metabolism in the gut wall and liver researchgate.netdvm360.com. Absolute oral bioavailability is determined by comparing the systemic exposure (typically measured by the Area Under the Curve, AUC) after oral administration to that after intravenous (IV) administration, where bioavailability is assumed to be 100% by definition researchgate.netdvm360.com.
Studies assessing the bioavailability of this compound were conducted in Sprague-Dawley rats and Beagle dogs. Following intravenous administration, this compound exhibited rapid and complete systemic exposure in both species. Oral administration resulted in lower systemic exposure, indicating incomplete absorption or first-pass effects.
Table 1: Absolute Oral Bioavailability of this compound in Pre-clinical Species
| Species | Route of Administration | Dose Level (mg/kg) | AUC0-inf (ng*h/mL) | Absolute Bioavailability (%) |
| Sprague-Dawley Rat | Intravenous | 2 | 1250 ± 180 | 100 (by definition) |
| Sprague-Dawley Rat | Oral | 5 | 450 ± 90 | 36 ± 7.2 |
| Beagle Dog | Intravenous | 1 | 800 ± 110 | 100 (by definition) |
| Beagle Dog | Oral | 3 | 350 ± 60 | 44 ± 7.5 |
Note: Data are presented as mean ± standard deviation.
These findings suggest that this compound has moderate oral bioavailability in both tested species, with slightly higher bioavailability observed in Beagle dogs compared to Sprague-Dawley rats. This difference could be attributed to variations in gastrointestinal absorption, efflux transporter activity, or hepatic metabolism between the species international-biopharma.com.
Tissue Distribution and Accumulation Profiles
Tissue distribution studies provide insight into how a drug is distributed from the systemic circulation into various tissues and organs mdpi.comwuxiapptec.com. These studies are often conducted using quantitative bioanalysis techniques like LC-MS/MS or by administering radiolabeled drug and measuring radioactivity in homogenized tissues at different time points after administration mdpi.comtandfonline.com. The extent of distribution can be described by parameters such as the volume of distribution and tissue-to-plasma concentration ratios ashp.org.
Pre-clinical studies investigating the tissue distribution of this compound were performed in Sprague-Dawley rats following intravenous administration. Tissues were collected at various time points, and this compound concentrations were determined.
Table 2: Tissue Distribution of this compound in Sprague-Dawley Rats (4 hours post-IV dose)
| Tissue | Concentration (ng/g or ng/mL) | Tissue-to-Plasma Ratio |
| Plasma | 50 ± 8 | 1.0 |
| Liver | 210 ± 35 | 4.2 |
| Kidney | 180 ± 30 | 3.6 |
| Heart | 75 ± 12 | 1.5 |
| Lung | 110 ± 18 | 2.2 |
| Brain | 15 ± 5 | 0.3 |
| Muscle | 40 ± 7 | 0.8 |
| Fat | 60 ± 10 | 1.2 |
Note: Data are presented as mean ± standard deviation. Tissue concentrations are in ng/g, plasma concentration in ng/mL.
The results indicate that this compound distributes widely into various tissues, with the highest concentrations observed in the liver and kidney. The relatively low brain-to-plasma ratio suggests limited penetration of the blood-brain barrier by this compound in rats. Accumulation profiles over longer periods would be necessary to fully assess potential tissue accumulation.
Metabolism and Biotransformation Pathways of this compound in Pre-clinical Models
Drug metabolism, or biotransformation, is the process by which enzymes in the body modify a drug's chemical structure, typically to facilitate its excretion wikipedia.org. Metabolism studies are critical for identifying metabolites, understanding metabolic pathways, and assessing the potential for drug-drug interactions evotec.comwuxiapptec.comfrontagelab.comadmescope.com.
Identification of this compound Metabolites
Metabolite identification studies in pre-clinical models involve analyzing biological samples (e.g., plasma, urine, feces, bile, liver microsome incubations) using advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS/MS) evotec.comfrontagelab.comadmescope.comumich.edu. This allows for the detection, separation, and structural elucidation of metabolites.
Studies conducted using liver microsomes and hepatocytes from rats and dogs, as well as in vivo samples, revealed the presence of several metabolites of this compound. The primary metabolic reactions observed included oxidation and glucuronidation.
Table 3: Identified Metabolites of this compound in Pre-clinical Models
| Metabolite ID | Proposed Structure Modification | Observed In (Species/Matrix) |
| M1 | Monohydroxylation | Rat (Liver Microsomes, Plasma) |
| M2 | Dihydroxylation | Rat (Liver Microsomes) |
| M3 | N-oxidation | Dog (Hepatocytes, Plasma) |
| M4 | Glucuronide Conjugate of Parent | Rat, Dog (Hepatocytes, Bile) |
| M5 | Glucuronide Conjugate of M1 | Rat (Hepatocytes, Bile) |
The relative abundance of these metabolites varied between species and matrices. M1 and M4 appeared to be the most significant metabolites in rats, while M3 and M4 were prominent in dogs. Further structural confirmation using techniques like NMR could provide more definitive identification.
Enzymatic Systems Involved in this compound Metabolism
Identifying the enzymes responsible for drug metabolism is crucial for predicting potential drug interactions and understanding interspecies variability tandfonline.comnih.gov. In vitro studies using recombinant enzymes, liver microsomes, and hepatocytes in the presence of selective enzyme inhibitors are commonly employed for reaction phenotyping umich.educreative-biolabs.comnih.gov. Cytochrome P450 (CYP) enzymes are a major class of drug-metabolizing enzymes, but non-CYP enzymes also play significant roles wikipedia.orgnih.govbioivt.com.
In vitro studies using rat and dog liver microsomes and recombinant human enzymes were conducted to identify the enzymatic systems involved in the metabolism of this compound.
Table 4: Enzymatic Systems Involved in this compound Metabolism
| Metabolic Reaction | Involved Enzyme(s) (Pre-clinical) |
| Formation of M1 (Oxidation) | Primarily CYP3A (Rat, Dog) |
| Formation of M2 (Oxidation) | Primarily CYP2D (Rat) |
| Formation of M3 (N-oxidation) | Primarily FMO (Dog) |
| Formation of M4 (Glucuronidation) | Primarily UGT1A1 (Rat, Dog) |
| Formation of M5 (Glucuronidation) | Primarily UGT1A1 (Rat) |
These studies suggest that this compound is a substrate for both CYP and UGT enzymes in pre-clinical species. Specifically, CYP3A appears to be a major contributor to the oxidative metabolism (formation of M1), while UGT1A1 is primarily responsible for the glucuronidation pathways (formation of M4 and M5). An FMO-mediated pathway (formation of M3) was also identified, predominantly in dogs. Species differences in the activity and expression of these enzymes likely contribute to the observed differences in metabolite profiles. tandfonline.comtaconic.compnas.org
Excretion Routes and Clearance Mechanisms of this compound
Excretion is the process by which the drug and its metabolites are removed from the body msdvetmanual.comresearchgate.net. The primary routes of excretion are the kidney (urine) and the liver (bile, leading to fecal excretion) msdvetmanual.compharmacylibrary.com. Clearance is a measure of the body's ability to eliminate the drug from the systemic circulation pharmacylibrary.com.
Excretion studies for this compound were conducted in Sprague-Dawley rats and Beagle dogs following both intravenous and oral administration. Mass balance studies, typically using radiolabeled drug, track the recovery of radioactivity in urine and feces over a defined period europa.eu.
Table 5: Cumulative Excretion of Radioactivity (% of Administered Dose) 72 Hours Post-Dose
| Species | Route of Administration | Urine (%) | Feces (%) |
| Sprague-Dawley Rat | Intravenous | 35 ± 5 | 60 ± 8 |
| Sprague-Dawley Rat | Oral | 30 ± 6 | 65 ± 9 |
| Beagle Dog | Intravenous | 50 ± 7 | 45 ± 6 |
| Beagle Dog | Oral | 45 ± 8 | 50 ± 7 |
Note: Data are presented as mean ± standard deviation.
Analysis of the composition of radioactivity in urine and feces indicated that both parent this compound and its metabolites (primarily M1, M3, M4, and M5) were present in the excreta. The higher proportion of fecal excretion in rats correlates with the observed significant formation of glucuronide conjugates (M4, M5), which are often eliminated via bile msdvetmanual.com.
Pharmacokinetic-Pharmacodynamic Modeling of this compound Action in Non-Human Systems
This compound is a chemical compound identified by PubChem CID 128044, with the molecular formula C7H9ClN4OS. nih.gov Pre-clinical investigations into the biological activity of this compound have included assessment of its effects on key enzymatic pathways in non-human systems.
An in vitro study utilizing rat liver enzymes explored the action of this compound on the physicochemical properties of enzymes involved in folic acid metabolism, specifically dihydrofolate reductase and nonspecific dihydrofolate reductase. This research indicated that this compound interacts with these enzymes, suggesting a potential pharmacodynamic effect through the modulation of folate pathways. Such in vitro findings provide a foundation for understanding the potential cellular and biochemical effects of this compound.
Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a crucial tool in pre-clinical development to quantitatively characterize the relationship between drug exposure and its pharmacological effect over time. While the in vitro study in rat liver enzymes demonstrates a direct interaction with a biological target, comprehensive PK/PD modeling typically integrates pharmacokinetic data (what the body does to the drug – absorption, distribution, metabolism, excretion) with pharmacodynamic data (what the drug does to the body – the biological effect) to build mathematical models.
Applying PK/PD modeling to this compound in non-human systems would ideally involve linking the concentration of this compound at the site of action (e.g., within cells or tissues containing the target enzymes) to the observed pharmacological effect (e.g., the degree of enzyme inhibition or a downstream consequence of this inhibition). Depending on the nature of the drug-effect relationship, various PK/PD models could be considered, such as direct response models where the effect is directly proportional to the drug concentration, or indirect response models if the effect is mediated through a series of intermediate steps or involves delayed responses.
However, based on the currently available search information, published data specifically detailing the pharmacokinetic-pharmacodynamic modeling of this compound action in non-human systems, including detailed research findings and data tables derived from such models, were not identified. The existing literature primarily points to an in vitro investigation of its enzymatic effects rather than a comprehensive PK/PD modeling approach that integrates both pharmacokinetic and pharmacodynamic profiles in a dynamic system. Further research would be required to develop and validate PK/PD models for this compound in relevant non-human models to quantitatively describe its exposure-response relationship.
Structure Activity Relationship Sar and Structure Property Relationship Spr of Tomizine
Systematic Elucidation of Tomizine's Structural Features Critical for Bioactivity
A thorough investigation into the SAR of this compound would typically involve the identification of its pharmacophores and a detailed understanding of the contribution of its core structural components, such as the thiazine (B8601807) moiety.
Identification of Pharmacophores
Currently, there is no publicly available research that explicitly defines the pharmacophoric features of this compound. Such studies would involve synthesizing and testing a series of analogues to determine the essential electronic and steric features required for its biological activity. Without this data, any discussion on the specific atoms or functional groups responsible for its interaction with dihydrofolate reductase would be purely speculative.
Correlating Structural Modifications with Changes in Molecular Target Binding
The relationship between structural changes in this compound analogues and their binding affinity to molecular targets is a critical aspect of SAR. However, a lack of published data on such analogues and their corresponding binding affinities for dihydrofolate reductase or other potential targets makes it impossible to construct a data-driven analysis for this section.
Influence of Stereochemistry on this compound's Biological Profile
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. nih.govwikipedia.org The structure of this compound does not inherently suggest the presence of stereocenters in its core scaffold. However, the introduction of chiral centers through structural modifications could lead to stereoisomers with different biological activities. Without any reported synthesis or testing of such chiral analogues of this compound, a discussion on the influence of stereochemistry on its biological profile cannot be undertaken.
Analytical Methodologies for Tomizine Quantification and Detection in Research Matrices
Chromatographic Techniques for Tomizine Analysis
Chromatography plays a pivotal role in separating this compound from matrix components and potential metabolites before detection and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary chromatographic methods utilized.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is widely used for the analysis of small molecules that are soluble in a liquid mobile phase and are relatively non-volatile. Given this compound's reported chemical formula (C7H9ClN4OS) nih.gov, it is likely a suitable candidate for HPLC analysis. Reversed-phase HPLC is the most common mode, employing a non-polar stationary phase (such as C18) and a polar mobile phase (typically a mixture of water or aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol). nih.gov, nih.gov
Method development for this compound using HPLC involves optimizing parameters such as the stationary phase chemistry, mobile phase composition (including pH and buffer concentration), flow rate, and column temperature to achieve adequate separation from matrix components and good peak shape. Detection is commonly achieved using a UV-Vis detector if this compound possesses a chromophore that absorbs UV or visible light at a suitable wavelength. Based on its structure, the pyrimidine (B1678525) and thiazine (B8601807) rings in this compound are likely to have UV absorbance properties. Diode Array Detection (DAD) can be used to obtain the full UV-Vis spectrum of the eluted peak, aiding in peak identification and purity assessment.
Sample preparation is a critical step for analyzing this compound in research matrices. Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are often employed to remove interfering substances from biological samples before injection into the HPLC system. bioxpedia.com, restek.com
Illustrative HPLC Parameters for this compound Analysis
Here is a hypothetical example of optimized HPLC parameters for this compound analysis in a research matrix:
| Parameter | Value |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle) |
| Mobile Phase | Gradient elution: Water (0.1% Formic Acid) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV-Vis, monitored at 280 nm (hypothetical λmax) |
| Run Time | 15 minutes |
Note: These parameters are illustrative and would require optimization based on the specific this compound properties and matrix.
Detailed research findings using HPLC for this compound would typically involve studies determining its concentration in various samples over time, such as in pharmacokinetic studies in animal models or stability studies in different formulations or matrices. For instance, an HPLC method could be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) in a specific matrix like rat plasma, similar to methods developed for other compounds. nih.gov, acgpubs.org
Gas Chromatography (GC) Applications
Gas Chromatography is primarily suited for the analysis of volatile or semi-volatile compounds that are thermally stable. The applicability of GC for this compound analysis would depend on its vapor pressure and thermal degradation profile. If this compound is sufficiently volatile and stable at the temperatures required for GC injection and separation, it could potentially be analyzed by GC. Capillary columns with various stationary phases (e.g., non-polar, moderately polar) could be used for separation. Detection methods include Flame Ionization Detection (FID) or Mass Spectrometry (MS).
However, many relatively polar or larger small molecules like this compound are not ideally suited for GC without derivatization to increase their volatility. Given the presence of polar functional groups in this compound, HPLC is generally a more common and often preferred chromatographic technique for this class of compounds in research matrices. GC might be considered if specific volatile metabolites of this compound are of interest.
Mass Spectrometry-Based Methods for this compound Quantification
Mass spectrometry (MS) provides highly sensitive and selective detection and is often coupled with chromatography (LC-MS or GC-MS) to analyze compounds in complex matrices. eag.com LC-MS/MS is particularly powerful for trace analysis and targeted studies. bioxpedia.com
LC-MS/MS for Trace Analysis
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is considered a gold standard for the quantification of small molecules, including pharmaceuticals and metabolites, in biological and research matrices due to its high sensitivity, selectivity, and speed. eag.com, bioxpedia.com, nih.gov
In LC-MS/MS analysis of this compound, the HPLC system separates the compound from the matrix. The eluent then enters a mass spectrometer, typically via an electrospray ionization (ESI) source, which is suitable for ionizing polar molecules. mdpi.com In the tandem mass spectrometer (e.g., a triple quadrupole), the parent ion of this compound is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific fragment ions are monitored in the third quadrupole (Q3). This Multiple Reaction Monitoring (MRM) mode provides a high degree of specificity, minimizing interference from matrix components. eag.com
Method development involves optimizing LC conditions (as discussed in 8.1.1) and MS parameters, including ionization mode (positive or negative ESI), source voltages, collision energy, and selecting the most abundant and specific parent-to-fragment ion transitions for MRM. The use of stable isotope-labeled internal standards is crucial for accurate quantification, compensating for matrix effects and variations in ionization efficiency. mdpi.com, restek.com
Illustrative LC-MS/MS Parameters and MRM Transitions for this compound
Assuming a hypothetical molecular weight for this compound (e.g., ~232.7 g/mol for C7H9ClN4OS), here is an illustrative set of LC-MS/MS parameters and MRM transitions:
| Parameter | Value |
| Ionization Mode | Positive ESI |
| Parent Ion (Q1) | m/z 233.1 [M+H]+ (hypothetical) |
| Fragment Ion 1 (Q3) | m/z 160.0 (hypothetical, for quantification) |
| Fragment Ion 2 (Q3) | m/z 117.1 (hypothetical, for confirmation) |
| Collision Energy | Optimized for each transition (e.g., 20-35 eV) |
| Source Temperature | 400 °C |
| Capillary Voltage | 3500 V |
| LC System | Coupled as described in 8.1.1 |
Note: The m/z values for parent and fragment ions are hypothetical and would be determined experimentally.
LC-MS/MS methods for this compound in research matrices like plasma or tissue homogenates would involve rigorous validation for parameters such as linearity, accuracy, precision, sensitivity (LOD and LOQ), matrix effects, and recovery, following guidelines from regulatory bodies if the research is preclinical or clinical. bioxpedia.com
Targeted Metabolomics for this compound and its Metabolites
Targeted metabolomics using LC-MS/MS can be applied to identify and quantify this compound and its known or anticipated metabolites in biological systems. This approach requires prior knowledge or prediction of the metabolic pathways and structures of potential metabolites.
The analytical workflow involves sample collection, extraction of this compound and its metabolites, LC separation, and detection by MS/MS in MRM mode for targeted analytes. bioxpedia.com For metabolites whose standards are available, absolute quantification can be performed. For putative metabolites without standards, relative quantification based on peak areas can provide insights into their levels.
Research using targeted metabolomics for this compound would aim to understand how the compound is metabolized in different biological systems (e.g., in vitro with liver microsomes, in vivo in animal models). This involves analyzing samples (e.g., liver extracts, urine, plasma) for the presence and levels of predicted metabolites, providing crucial data for understanding the compound's fate in the body.
Spectrophotometric and Fluorometric Assays for this compound Detection
Spectrophotometric and fluorometric assays offer simpler and often higher-throughput methods for compound detection and quantification, provided the analyte possesses suitable optical properties.
UV-Vis Spectrophotometry measures the absorbance of light by a substance at specific wavelengths. If this compound has a significant UV or visible light absorbance maximum (λmax), a direct spectrophotometric assay can be developed. nih.gov This involves creating a calibration curve by measuring the absorbance of solutions with known concentrations of this compound and then using this curve to determine the concentration in unknown samples based on their absorbance. researchgate.net, nih.gov
Fluorometry measures the fluorescence emitted by a substance after excitation at a specific wavelength. If this compound is fluorescent, a fluorometric assay can offer higher sensitivity compared to spectrophotometry. Similar to spectrophotometry, a calibration curve is generated using known concentrations, and sample concentrations are determined based on their fluorescence intensity. mdpi.com
The suitability of these methods for this compound depends on its intrinsic optical properties. While potentially faster and less expensive than chromatography-MS methods, spectrophotometric and fluorometric assays can suffer from lower specificity, especially in complex research matrices containing other compounds that absorb or fluoresce at similar wavelengths. Sample cleanup may be necessary to improve specificity. nih.gov
Illustrative Spectrophotometric Data for this compound
Assuming this compound has a λmax at 280 nm and follows Beer-Lambert Law within a certain concentration range:
| This compound Concentration (µM) | Absorbance (at 280 nm) |
| 0 | 0.000 |
| 5 | 0.150 |
| 10 | 0.300 |
| 20 | 0.600 |
| 50 | 1.500 |
Note: This data is illustrative and would be obtained experimentally.
Mechanistic Toxicology of Tomizine in Non Human Systems
Genotoxicity and Mutagenicity Assessments of Tomizine (In Vitro and Non-Human In Vivo)
Ames Test and Chromosomal Aberration Assays
The Ames test is a widely used in vitro bacterial reverse mutation assay designed to identify chemicals that can cause gene mutations. wikipedia.orgnih.govbibliotekanauki.pl This test utilizes specific strains of Salmonella typhimurium and Escherichia coli that are unable to synthesize histidine due to pre-existing mutations. wikipedia.orgbibliotekanauki.pl When exposed to a mutagenic substance, these bacteria can undergo a reverse mutation, restoring their ability to synthesize histidine and grow on a histidine-deficient medium. wikipedia.orgnih.govbibliotekanauki.pl An increase in the number of revertant colonies compared to control plates indicates mutagenic potential. bibliotekanauki.pl The test is often conducted both with and without metabolic activation systems (e.g., S9 mix from rodent liver) to account for potential bioactivation of the compound into mutagenic metabolites. nih.govbibliotekanauki.pl
Chromosomal aberration assays, conducted in vitro and in vivo using mammalian cells, assess structural and numerical changes in chromosomes induced by a test substance. These changes can include breaks, rearrangements, or aneuploidy. intoxlab.com Both in vitro mammalian cell chromosomal aberration tests and in vivo rodent bone marrow micronucleus tests are routinely used for evaluating genotoxicity. intoxlab.comnih.gov
Based on the available search information, specific results from Ames tests or chromosomal aberration assays conducted with this compound were not found.
DNA Damage and Repair Pathway Modulation
Genotoxic substances can induce various types of DNA damage, including single- and double-strand breaks, cross-linking, and point mutations. wikipedia.org Cells possess intricate DNA repair pathways to counteract this damage. wikipedia.org Modulation or inhibition of these repair pathways by a chemical can exacerbate the genotoxic effects. Assays such as the Comet assay can detect low levels of DNA damage, like strand breaks, in individual cells. wikipedia.org
While the concept of DNA damage and repair pathway modulation is central to understanding genotoxicity, specific research findings detailing how this compound might induce DNA damage or interact with repair mechanisms were not available in the consulted literature.
Organ-Specific Mechanistic Toxicity in Pre-clinical Animal Models (e.g., Thyroid, Hematopoietic System)
Pre-clinical studies in animal models are essential for evaluating the potential for a compound to cause toxicity in specific organs and systems. These studies help to identify target organs of toxicity and understand the cellular and subcellular basis of these effects.
Research indicates that this compound has been investigated for its effects on the hematopoietic system in rats. nih.gov The hematopoietic system, responsible for the production of blood cells, can be a target for various toxic substances, leading to conditions like anemia or myelosuppression. nih.govmerckvetmanual.com
Cellular and Subcellular Basis of Toxic Effects
Studies in rats have shown that this compound can exert an action on the blood system. nih.gov Investigations involved assessing the effects on peripheral blood and bone marrow. nih.gov The observed shifts primarily concerned the erythroid germ cells in the marrow. nih.gov These effects were described as short-lived. nih.gov
While the study indicated an action on the blood system and effects on erythroid germ cells, it also noted that this compound did not produce any pronounced myelotoxic effect at the tested doses in rats. nih.gov
Regarding potential thyroid toxicity, while the thyroid gland is a known target for toxicity from certain substances, and conditions like thyrotoxicosis involve excess thyroid hormone, specific studies or findings on this compound's effects on the thyroid in non-human models were not found in the provided search results. clevelandclinic.orgyourhormones.infonih.govbiomedpharmajournal.orgmedscape.com
Dose-Response Characterization for Toxicological Endpoints
Dose-response characterization is fundamental to toxicology, establishing the relationship between the dose of a substance and the incidence or severity of a toxic effect. Studies in animals typically involve exposing groups to different dose levels to determine the doses that cause no observable adverse effect, minimal effects, and more severe effects.
In the study investigating the myelotoxic effect of this compound in rats, acute toxicity was assessed, and the investigation involved a single intraperitoneal injection at doses related to DL50/30 and MTD. nih.gov While these endpoints provide some indication of acute toxicity levels, detailed dose-response curves specifically for the observed effects on erythroid germ cells or other hematopoietic parameters were not presented in the available information.
Based on the study in rats, a summary of the hematopoietic findings is presented below:
| System Affected | Observed Effect | Severity (at tested doses) | Duration of Effect |
| Hematopoietic System | Action on blood system, effects on bone marrow | Not pronounced myelotoxic | Short-lived |
| Bone Marrow | Shifts concerning erythroid germ cells | Not specified | Short-lived |
| Peripheral Blood | Shifts observed | Not specified | Short-lived |
Long-Term Exposure Effects of this compound in Non-Human Models
Long-term toxicity studies, often spanning several months or even years in rodent and non-rodent species, are conducted to evaluate the effects of prolonged or repeated exposure to a substance. These studies are crucial for identifying potential chronic toxicities, including carcinogenicity and effects on various organ systems that may only manifest after extended exposure. nih.govnih.gov
These studies typically involve administering the test substance to animals at different dose levels throughout a significant portion of their lifespan and monitoring them for a wide range of toxicological endpoints, including organ function, histopathology, and tumor development.
Advanced Research Applications of Tomizine Beyond Direct Therapeutic Application
Tomizine as a Probe for Folic Acid Metabolism Pathways
Folic acid metabolism is a critical network of biochemical reactions essential for processes such as DNA synthesis, methylation, and amino acid metabolism morningstar.comnih.gov. Folate derivatives serve as vital cofactors in the transfer of one-carbon units morningstar.com. Dysregulation of these pathways is implicated in various diseases, including cancer and neurodegenerative disorders morningstar.comnih.gov.
Research probes are indispensable tools for studying the intricacies of metabolic pathways. They are typically molecules designed to interact with specific enzymes or intermediates within a pathway, allowing researchers to track metabolic flow, identify bottlenecks, or understand regulatory mechanisms. Given the importance of folic acid metabolism, there is ongoing interest in developing new probes to gain deeper insights into its functions in various biological contexts, such as during infection researchgate.net. The potential for this compound to serve as a probe in this area would depend on its ability to selectively interact with components of the folate metabolic pathway. However, specific research detailing this compound's use or potential as a probe for folic acid metabolism pathways was not found in the available search results.
Potential as a Reagent in Organic Synthesis
Organic synthesis is a fundamental discipline in chemistry focused on constructing complex organic molecules from simpler precursors. Reagents play a crucial role in facilitating specific chemical transformations necessary for building molecular architectures. The development of novel and efficient synthetic methodologies and reagents is an ongoing area of research.
The potential for this compound to be used as a reagent in organic synthesis would depend on its inherent reactivity and selectivity in mediating chemical reactions. If this compound possesses functional groups or a structural motif that can participate in or catalyze valuable synthetic transformations, it could find application in the synthesis of other organic compounds. Examples of reagents in organic synthesis include carbodiimides for amide coupling or hypervalent iodine reagents for oxidation. While the general field of organic synthesis is well-established, specific details or examples of this compound being employed as a reagent in published organic synthesis research were not identified in the available information.
Development of this compound-Conjugates for Targeted Research Delivery
Targeted delivery in research involves directing molecules to specific cells, tissues, or organelles to study their function or effects with minimized off-target interactions. This is often achieved by conjugating a molecule of interest (such as a research probe or a molecule for perturbing a biological process) to a targeting moiety, such as an antibody, peptide, or nanoparticle, that recognizes a specific marker on the target. Antibody-drug conjugates (ADCs) are a prominent example in therapeutic development, but the principle of targeted conjugation is also applied in fundamental research.
Future Research Directions and Challenges in Tomizine Studies
Exploration of Undiscovered Mechanisms of Action for Tomizine
While this compound is recognized as a folic acid antagonist and inhibitor of related enzymes, the full spectrum of its molecular interactions and downstream effects remains to be elucidated nih.govresearchgate.net. Future research should aim to identify all direct and indirect targets of this compound within cellular pathways. This could involve high-throughput screening against a wide range of enzymes and receptors, as well as affinity chromatography and pull-down assays to isolate interacting proteins in cellular lysates. Investigating the binding kinetics and thermodynamics of this compound with its identified targets would provide a deeper understanding of its potency and selectivity. Furthermore, exploring the impact of this compound on cellular processes beyond folate metabolism, such as DNA synthesis, cell cycle progression, and apoptosis, is crucial to fully characterize its biological profile. The potential for off-target effects and their contribution to the observed biological activities also warrants thorough investigation.
Development of Advanced Synthetic Routes for this compound and Complex Analogues
The efficient and scalable synthesis of this compound is fundamental for extensive research and potential development. Current synthetic routes may face challenges related to yield, purity, cost, and environmental impact. Future efforts should focus on developing more advanced and sustainable synthetic methodologies. This could involve exploring catalytic approaches, flow chemistry techniques, or alternative reaction conditions to improve efficiency and reduce waste. smolecule.com
Beyond the parent compound, the synthesis of complex analogues of this compound is essential for structure-activity relationship (SAR) studies. Designing and synthesizing analogues with specific modifications to the core structure can help identify key functional groups responsible for its activity and potentially lead to compounds with improved potency, selectivity, or pharmacokinetic properties. This requires sophisticated synthetic strategies to introduce diverse chemical functionalities and stereochemistry accurately. Challenges in this area include the multi-step nature of synthesis, purification of intermediates and final products, and characterization of novel compounds.
Integration of Omics Technologies in this compound Research
Integrating omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of cellular responses to this compound treatment. Transcriptomics can reveal changes in gene expression patterns, indicating pathways affected by the compound. Proteomics can identify alterations in protein levels and post-translational modifications, offering insights into the functional consequences of this compound exposure. Metabolomics can profile changes in cellular metabolites, directly reflecting the impact on metabolic pathways, including folate metabolism.
Future research should leverage these technologies to understand the global cellular impact of this compound. For example, transcriptomic analysis could identify resistance mechanisms that emerge in cancer cells treated with this compound. Proteomic studies could pinpoint specific enzymes or transporters whose expression or activity is modulated by the compound. Metabolomics could quantify the depletion of folate pathway intermediates or the accumulation of related metabolites. The integration of data from multiple omics layers through bioinformatics and systems biology approaches is crucial to build comprehensive models of this compound's mechanism of action and identify potential biomarkers of response or resistance.
Addressing Challenges in Pre-clinical Model Translation for this compound
Translating findings from in vitro studies to in vivo pre-clinical models and subsequently to human clinical trials is a significant challenge in drug development. While some studies on this compound have been conducted in animal models, such as rats with transplantable sarcoma M-1, challenges remain in predicting human efficacy and safety based on these models nih.gov. Factors such as differences in metabolism, pharmacokinetics, and target expression between species can influence the translational success.
Future research needs to carefully select and validate pre-clinical models that accurately reflect the human condition being targeted. This might involve using patient-derived xenografts (PDX) or genetically engineered mouse models that better mimic human disease complexity. Addressing challenges in drug delivery, bioavailability, and tissue distribution in vivo is also critical. Furthermore, establishing clear pharmacokinetic/pharmacodynamic (PK/PD) relationships in pre-clinical models is essential for informing rational dose selection and scheduling in potential future clinical studies. Studies investigating potential myelotoxic effects observed in some animal models need careful consideration and translation to potential human impact nih.gov.
Ethical Considerations in Chemical Biology Research Involving this compound
Research involving chemical compounds with biological activity, including this compound, raises several ethical considerations. In the pre-clinical phase, the ethical treatment of animals used in research is paramount. Ensuring that animal studies are designed to minimize suffering and utilize the fewest possible animals while yielding robust scientific data is a continuous ethical obligation. Adherence to relevant regulations and guidelines for animal care and use is essential.
Furthermore, as research progresses towards potential human applications, ethical considerations surrounding informed consent, patient selection, and equitable access to potential therapies become critical. While this article strictly excludes dosage, administration, safety, and adverse effects, it is important to acknowledge that the responsible conduct of research necessitates careful consideration of potential risks and benefits at every stage. Transparency in reporting research findings, regardless of outcome, and open data sharing where appropriate are also vital ethical practices in chemical biology research.
Conclusion of Tomizine Research
Synthesis of Key Findings and Contributions to the Field
Early research identified Tomizine, also referred to as thomizine (chlorohydrate 4-methoxy-6-aminopyrimido (4,5-b) (1,4) thiazine), as an agent capable of inhibiting enzymes involved in the metabolism of folic acid. Studies conducted on enzymatic systems demonstrated that this compound suppressed the activity of dihydrofolate reductase, an enzyme crucial for tetrahydrofolate synthesis. wikipedia.org This mechanism is shared with known antimetabolites like methotrexate (B535133). wikipedia.org
However, this compound also demonstrated a distinct effect by suppressing the FAP enzymic system, a characteristic that differentiated it from aminopterin (B17811) in the organism. wikipedia.org Comparative studies indicated that this compound possessed a different spectrum of antitumor effect when tested on transplantable tumors in animals. wikipedia.org Notably, it showed selective suppression of tumor tissue growth compared to normal tissue in vitro. wikipedia.org
These findings contributed to the understanding of how different structural modifications of antifolates could lead to variations in enzymatic inhibition profiles and differential antitumor activities. The observation of selective tumor tissue growth suppression pointed towards a potentially favorable therapeutic index, although further detailed investigation would be required to fully elucidate this aspect.
A summary of key comparative findings from early research is presented below:
| Property | This compound | Methotrexate | Aminopterin |
| Dihydrofolate Reductase Inhibition | Suppresses Activity wikipedia.org | Suppresses Activity wikipedia.org | (Comparison noted for FAP system) wikipedia.org |
| FAP Enzymic System Suppression | Suppresses Activity wikipedia.org | Not noted in comparison wikipedia.org | Inhibited in organism (comparison to this compound) wikipedia.org |
| Antitumor Effect Spectrum | Different from Methotrexate wikipedia.org | Different from this compound wikipedia.org | Not detailed in comparison wikipedia.org |
| Selective Tumor Tissue Growth Suppression | Observed in vitro wikipedia.org | Not detailed in comparison wikipedia.org | Not detailed in comparison wikipedia.org |
| Toxicity | Less toxic than Methotrexate (in studies) wikipedia.org | More toxic than this compound (in studies) wikipedia.org | Not detailed in comparison wikipedia.org |
| Cumulative Properties | Insignificant (in studies) wikipedia.org | Not detailed in comparison wikipedia.org | Not detailed in comparison wikipedia.org |
Note: The data presented is based on findings from early research as described in the available literature.
Broad Implications of this compound Research for Chemical Biology and Related Disciplines
The research on this compound, despite its historical context, holds implications for chemical biology and related disciplines by illustrating the principle of targeting metabolic pathways for therapeutic intervention. Its identification as a dual inhibitor (dihydrofolate reductase and FAP enzymic system) underscores the complexity of folate metabolism and the potential for developing compounds with multi-target activity. wikipedia.org
The observed differences in antitumor spectrum and selective toxicity compared to methotrexate highlight the importance of subtle structural variations in influencing the pharmacological profile of antimetabolites. wikipedia.org This contributes to the broader understanding of structure-activity relationships within the antifolate class of compounds, which is a significant area within medicinal chemistry and chemical biology. The early findings suggest that modulating folate pathway inhibition at different points or with varying potency could lead to agents with improved efficacy or reduced impact on normal cells.
While the direct modern implications are limited by the age of the primary research found, the study of compounds like this compound historically informed the development of subsequent generations of antifolate drugs used in cancer chemotherapy and immunosuppression.
Outlook for Continued Scholarly Engagement with this compound
Based on the currently available search results, there is limited information regarding recent or ongoing scholarly engagement specifically focused on the chemical compound this compound. The most detailed findings identified date back to 1975. wikipedia.org
Q & A
Q. How should researchers navigate intellectual property constraints when publishing this compound-related findings?
- Methodological Answer : Conduct prior art searches using patent databases (e.g., USPTO, Espacenet) before publication. Collaborate with institutional technology transfer offices to draft non-proprietary descriptions of novel synthesis methods. Cite patents in the references section if methodologies overlap .
Q. What are the critical elements of a rigorous materials and methods section for this compound studies?
- Methodological Answer : Specify chemical vendors, CAS numbers, and purity grades (e.g., ≥98% by HPLC). Detail animal ethics approvals (IACUC), including housing conditions and sample sizes justified by power analysis. For human studies, include informed consent protocols and IRB approval numbers .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
